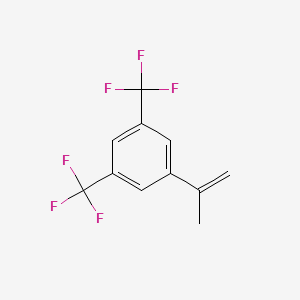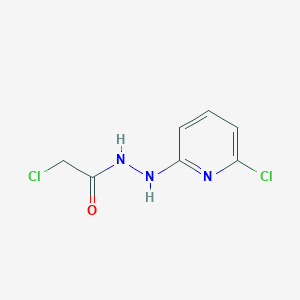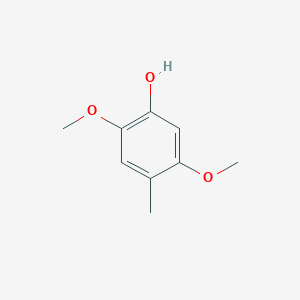
2,5-Dimethoxy-4-methylphenol
Übersicht
Beschreibung
2,5-Dimethoxy-4-methylphenol is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Analytical Pyrolysis of Lignin
Kuroda and Nakagawa-izumi (2006) investigated the behavior of β-5 substructures in the analytical pyrolysis of lignin. They discovered that phenolic 2-arylcoumarans containing a β-5 linkage, like 2,5-Dimethoxy-4-methylphenol, produce major pyrolytic products such as 4-methylguaiacol and 1,2-dimethoxy-4-methylbenzene, stemming from the A moiety of the 2-arylcoumarans. This research helps in understanding the pyrolysis process of lignin, a key component in plant biomass, and its potential applications in bioenergy and material sciences (Kuroda & Nakagawa-izumi, 2006).
2. Antioxidant Properties
The antioxidant properties of compounds related to this compound were studied by Rojano et al. (2008). They compared isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol) with thymol (2-isopropyl-5-methylphenol) and found that isoespintanol is a significantly better antioxidant than thymol. This research contributes to the understanding of the antioxidant capacity of phenolic compounds and their potential use in pharmaceuticals, food preservation, and cosmetics (Rojano et al., 2008).
3. Free Radical Intermediates in Peroxidase Oxidation
Valoti et al. (1989) conducted studies on free radical intermediates during the peroxidase oxidation of related compounds like 2,6-di-t-butyl-4-methylphenol (BHT). They observed the primary, unstable phenoxy free radical of BHT by electron spin resonance spectroscopy. This study contributes to the understanding of the biochemical and toxicological implications of peroxidase oxidation of phenolic compounds, which is relevant in food safety and pharmaceuticals (Valoti et al., 1989).
4. Identification in Halophyte Plant Extract
Bouftira, Abdelly, and Sfar (2007) identified a naturally occurring compound, 2,6-bis (1.1- dimethylethyl)-4-methylphenol, in the purple leaves of the halophyte plant Mesembryanthemum crystallinum. They discovered its high antioxidant activity, suggesting its potential application in health and wellness products. This discovery highlights the importance of exploring natural sources for bioactive compounds (Bouftira, Abdelly, & Sfar, 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds such as 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines are known to interact with the central nervous system . They represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities .
Mode of Action
Similar compounds like dom (2,5-dimethoxy-4-methylamphetamine) are known to be selective 5-ht 2a, 5-ht 2b, and 5-ht 2c receptor partial agonists . Their psychedelic effects are mediated by their agonistic properties at the 5-HT 2A receptor .
Biochemical Pathways
Related compounds like 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines are known to affect monoaminergic transmission .
Pharmacokinetics
Related compounds like 2c-b have been studied, and it was found that maximum concentrations of 2c-b and cortisol were reached at 1 and 3 hours after self-administration, respectively .
Action Environment
It is known that the effects of related compounds can vary greatly depending on the individual’s body chemistry, the environment in which it’s taken, and the dosage .
Biochemische Analyse
Biochemical Properties
2,5-Dimethoxy-4-methylphenol plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress in biological systems. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with peroxidase enzymes, which catalyze the oxidation of phenolic compounds, leading to the formation of phenoxyl radicals . These interactions are crucial in various biochemical pathways, including those involved in cellular defense mechanisms against oxidative damage.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which play a role in cell signaling and homeostasis . By reducing oxidative stress, this compound can influence the expression of genes involved in antioxidant defense mechanisms. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain oxidases, thereby reducing the production of ROS . This inhibition can lead to a decrease in oxidative stress and subsequent changes in gene expression related to antioxidant defense. Furthermore, this compound can undergo redox cycling, generating phenoxyl radicals that can further interact with cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to reduce oxidative stress and improve cellular function by enhancing antioxidant defense mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit antioxidant properties, reducing oxidative stress and improving overall health . At high doses, it can have toxic effects, leading to adverse outcomes such as liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects of the compound are seen at lower doses, while toxic effects are prominent at higher doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s metabolism can affect metabolic flux and the levels of metabolites within cells. Additionally, this compound can influence the activity of metabolic enzymes, thereby modulating the overall metabolic pathways in which it is involved.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of specific transporters and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it can localize to the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial oxidative stress. The subcellular localization of this compound is crucial for its role in cellular defense mechanisms and overall cellular function.
Eigenschaften
IUPAC Name |
2,5-dimethoxy-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFQZUPPEMZVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379754 | |
| Record name | 2,5-dimethoxy-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73120-41-9 | |
| Record name | 2,5-dimethoxy-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

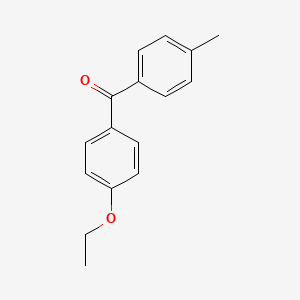
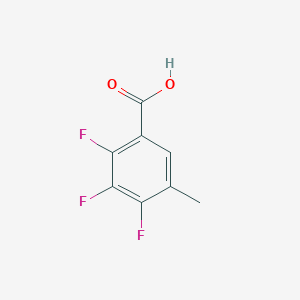
![3'-(4-Fluorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B3031746.png)
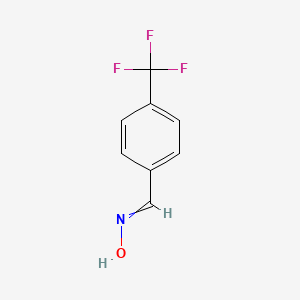
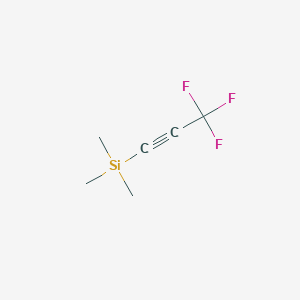
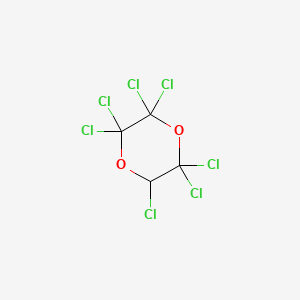
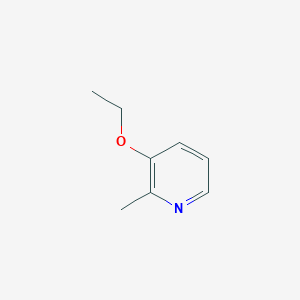
![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)

